

Application Notes: In Vitro Assay Protocol for Vegfr-2-IN-16

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For Researchers, Scientists, and Drug Development Professionals

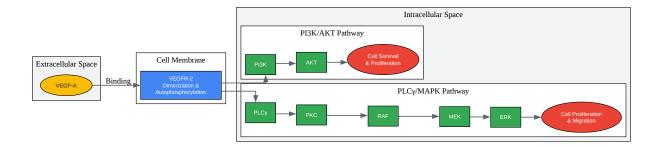
Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a pivotal mediator of angiogenesis, the formation of new blood vessels. Its signaling pathway is integral to endothelial cell proliferation, migration, and survival. In pathological states such as cancer, tumors exploit the VEGFR-2 signaling cascade to foster abnormal blood vessel growth, which is essential for tumor progression and metastasis. Consequently, the inhibition of the VEGFR-2 signaling pathway has emerged as a critical strategy in the development of anticancer therapeutics. This document provides a comprehensive protocol for an in vitro kinase assay to determine the inhibitory activity of **Vegfr-2-IN-16**, a putative VEGFR-2 inhibitor.

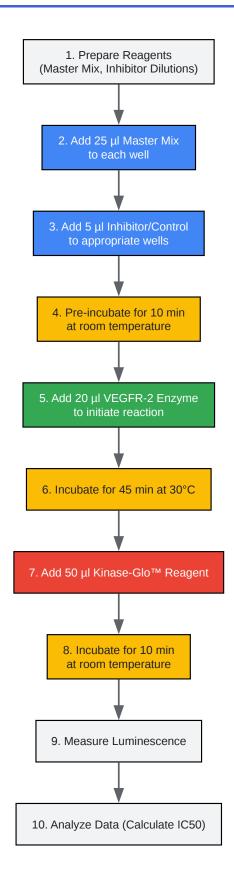
VEGFR-2 Signaling Pathway

Upon binding of its ligand, such as VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its cytoplasmic domain. This activation initiates a cascade of downstream signaling pathways, including the PLCy-PKC-MAPK and the PI3K-AKT pathways, which collectively promote endothelial cell proliferation, survival, and migration.









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